molecular formula C13H18O2 B1422843 Ethyl 2-methyl-3-(4-methylphenyl)propanoate CAS No. 859191-98-3

Ethyl 2-methyl-3-(4-methylphenyl)propanoate

Cat. No.: B1422843
CAS No.: 859191-98-3
M. Wt: 206.28 g/mol
InChI Key: UPJAGKHUQZSQSK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(4-methylphenyl)propanoate (CAS No. 859191-98-3) is an ester derivative with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . The compound features a branched alkyl chain (2-methyl group) and a para-methyl-substituted phenyl ring at the third carbon of the propanoate backbone.

Properties

IUPAC Name

ethyl 2-methyl-3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJAGKHUQZSQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary (Patent CN104402698A)

  • Starting material: para-xylene.
  • Step 1: Chlorination — para-xylene is chlorinated under controlled flow (5-10 m³/hr chlorine) to form methylbenzeneacetonitrile derivatives.
  • Step 2: Methylation Reaction — methylbenzeneacetonitrile is reacted with methylcarbonate and bases (Na₂CO₃, K₂CO₃, NaOH) under nitrogen pressure (2.5 MPa) at 180 ± 15°C with stirring (120-400 rpm). This forms 2-(4-aminomethylphenyl)propionitrile.
  • Step 3: Hydrolysis — the nitrile intermediate is hydrolyzed in the presence of trichloromethane and hydrochloric acid to yield 2-(4-aminomethylphenyl)propionic acid.
  • Step 4: Purification — phase separation and washing steps isolate the acid product with impurity levels controlled below 2%.

Reaction Conditions and Notes

Step Conditions Notes
Chlorination Chlorine flow 5-10 m³/hr Controls substitution on aromatic ring
Methylation 180 ± 15°C, 2.5 MPa N₂, stirring Use of methylcarbonate and mixed bases
Hydrolysis Trichloromethane, HCl, pH 10-20% Phase separation critical for purity
Purification Vacuum distillation at 65-75°C Removal of low-boiling impurities

This method emphasizes maintaining alkaline conditions to prevent hydrocyanic acid formation and recycling of solvents like methylcarbonate and trichloromethane for economic and environmental efficiency.

Esterification to Ethyl 2-methyl-3-(4-methylphenyl)propanoate

Once the acid intermediate is obtained, it is converted to the ethyl ester by esterification. Although direct detailed procedures for this exact ester are sparse, general esterification methods apply:

  • Acid-catalyzed esterification: Reacting 2-(4-methylphenyl)propionic acid with ethanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid catalyst) with removal of water to drive equilibrium.
  • Alternative methods: Use of acid chlorides or anhydrides derived from the acid intermediate, followed by reaction with ethanol.

Related Synthetic Methods and Analogous Compounds

Experimental Organic Synthesis Procedures

  • Experimental procedures for related substituted propanoates involve palladium-catalyzed coupling and protection/deprotection steps, as seen in the synthesis of methyl esters of substituted phenylpropanoates.
  • Typical conditions involve organic solvents (THF, ethyl acetate), inert atmosphere (argon), and purification by column chromatography.
  • Yields vary from moderate to high (48-95%) depending on the step.

Data Table: Summary of Preparation Methods

Method/Step Starting Material(s) Conditions Yield/Purity Notes
Chlorination of para-xylene para-xylene Chlorine flow 5-10 m³/hr, controlled High conversion Controls substitution pattern
Methylation to propionitrile methylbenzeneacetonitrile + methylcarbonate + bases 180 ± 15°C, 2.5 MPa N₂, stirring 120-400 rpm ~98% purity nitrile Use of mixed carbonate bases
Hydrolysis to propionic acid 2-(4-aminomethylphenyl)propionitrile + HCl + trichloromethane pH 10-20%, phase separation, room temp >98% purity acid Phase transfer and solvent recovery
Esterification to ethyl ester 2-(4-methylphenyl)propionic acid + ethanol + acid catalyst Reflux, acid catalyst, water removal Typically high (not specified) Standard Fischer esterification
Alternative ester synthesis Triethoxypropane + 2-propenol-1 + phosphoric acid 140-180°C, 3 hours, neutralization 73.5% yield Applicable to alkyl esters generally

Research Findings and Considerations

  • Maintaining alkaline conditions during nitrile hydrolysis prevents toxic byproduct formation (hydrocyanic acid).
  • Recycling of solvents such as methylcarbonate and trichloromethane enhances sustainability.
  • Reaction monitoring by sampling and controlling impurity levels (below 2%) ensures high product quality.
  • Esterification methods must consider equilibrium limitations; removal of water or use of activated derivatives improves yield.
  • Temperature and pressure control are critical for optimal reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the ester group.

Major Products

    Hydrolysis: 2-methyl-3-(4-methylphenyl)propanoic acid and ethanol.

    Reduction: 2-methyl-3-(4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Ethyl 2-methyl-3-(4-methylphenyl)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations, including:

  • Esterification : It can be synthesized through the esterification of corresponding acids and alcohols.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution, yielding derivatives with enhanced properties for further research.

The compound has been investigated for its potential biological activities, which include:

  • Antimicrobial Properties : Studies indicate that it may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research suggests that derivatives of this compound can inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
  • Antitumor Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating potential applications in oncology.

Antiproliferative Activity

A study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines. Researchers observed IC50 values indicating strong activity compared to standard chemotherapeutic agents.

Inflammation Modulation

Research has shown that derivatives of this compound can inhibit key inflammatory mediators. This suggests a potential role in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets. These studies enhance understanding of their therapeutic potential by elucidating binding affinities and interaction modes with specific receptors.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility makes it suitable for various formulations in the chemical industry.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(4-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

  • Structural Differences: Incorporates a cyano group (-CN) at the second carbon instead of a methyl group.
  • Conformation: The (2E)-isomer adopts a syn-periplanar conformation across the C=C bond, as confirmed by X-ray crystallography .
  • Applications: Serves as a precursor for synthesizing 2-propenoylamides and 2-propenoates, which are pharmacologically active .

Ethyl 3-(methylthio)propanoate

  • Functional Group : Contains a methylthio (-SCH₃) substituent at the third carbon.
  • Aroma Profile: Identified as a key aroma compound in pineapple pulp, with an odor activity value (OAV) of 1,693.33 for its 2-methylbutanoate analog . This highlights the role of sulfur-containing esters in flavor chemistry.
  • Comparison: The absence of a sulfur group in Ethyl 2-methyl-3-(4-methylphenyl)propanoate likely reduces its contribution to pungent or fruity odors.

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

  • Chirality and Substituents: Features an amino group (-NH₂) and a 4-fluorophenyl ring, introducing chirality and polarity .
  • Biological Relevance : Such analogs are intermediates in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s electronegativity for enhanced binding affinity.

Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate

  • Phenolic Substituents: Contains a hydroxy (-OH) and methoxy (-OCH₃) group on the phenyl ring .
  • Acidity and Stability: The phenolic -OH increases acidity (pKa ~10) compared to the non-polar methyl group in the target compound.
  • Applications : Hydroxy-substituted esters are common in natural product synthesis (e.g., lignin derivatives).

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
This compound C₁₃H₁₈O₂ 2-methyl, 4-methylphenyl 206.28 Ester with potential industrial uses
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C₁₃H₁₃NO₂ 2-cyano, 4-methylphenyl 227.25 Precursor for bioactive molecules
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 3-methylthio 148.22 High OAV in pineapple aroma
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ 2-amino, 4-fluorophenyl 223.24 Chiral building block for APIs
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate C₁₂H₁₆O₄ 4-hydroxy, 2-methoxy 224.25 Natural product intermediate

Key Research Findings

  • Synthetic Utility: this compound’s analogs are synthesized via Michael additions or esterification, as seen in triazole and benzimidazole derivatives (e.g., BAY-9835 synthesis using acetic anhydride and flash chromatography) .
  • Structure-Activity Relationships :
    • Electron-Withdrawing Groups (e.g., -CN): Increase reactivity in nucleophilic substitutions .
    • Aromatic Substituents : Para-methyl groups enhance steric bulk without significantly altering electronic properties, favoring stability in hydrophobic environments .

Biological Activity

Ethyl 2-methyl-3-(4-methylphenyl)propanoate, a compound belonging to the class of arylpropionates, has garnered interest due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological properties, and relevant studies that highlight its applications in various fields such as pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the esterification of 2-methyl-3-(4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction can be summarized as follows:

2 methyl 3 4 methylphenyl propanoic acid+EthanolAcid CatalystEthyl 2 methyl 3 4 methylphenyl propanoate+Water\text{2 methyl 3 4 methylphenyl propanoic acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 2 methyl 3 4 methylphenyl propanoate}+\text{Water}

Antioxidant Activity

Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of arylpropionates have been evaluated for their ability to scavenge free radicals using assays such as DPPH and ABTS. In one study, the DPPH radical scavenging activity was measured, revealing that certain derivatives had antioxidant activity comparable to that of ascorbic acid .

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound28.082402.95
Ascorbic Acid20.001500.00

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential antimicrobial agent .

Acaricidal Activity

In agricultural contexts, compounds in the arylpropionate family, including this compound, have been investigated for their acaricidal properties against pests such as Psoroptes cuniculi, which is known to affect livestock. Research indicates that structural modifications in the ester group can significantly influence biological activity, suggesting that further optimization could enhance efficacy .

Case Studies

  • Case Study: Antioxidant Efficacy
    • A study evaluated the antioxidant properties of various arylpropionates, including this compound. The results indicated a strong correlation between structural features and antioxidant capacity, with specific substitutions leading to enhanced activity.
  • Case Study: Antimicrobial Testing
    • In laboratory settings, this compound was tested against a panel of microbial pathogens. Results showed promising antibacterial effects, particularly in formulations aimed at agricultural applications.

Q & A

Basic: What synthetic methods are commonly used to prepare Ethyl 2-methyl-3-(4-methylphenyl)propanoate?

The compound can be synthesized via C-acylation/deacetylation of acetylated precursors. A representative procedure involves reacting a substituted phenylacetyl chloride with an ethyl β-ketoester in the presence of a base (e.g., triethylamine) under anhydrous conditions. Chromatographic purification (silica gel, hexanes/ethyl acetate gradient) yields the product as a colorless oil. Key characterization includes 1H^1H and 13C^{13}C NMR to confirm the keto-enol tautomer equilibrium, with distinct signals for the methyl groups (δ 1.17–1.48 ppm) and aromatic protons (δ 7.27–7.88 ppm) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Combined spectroscopic and crystallographic techniques are employed:

  • NMR Spectroscopy : 1H^1H NMR resolves the methyl and aromatic proton environments, while 13C^{13}C NMR confirms carbonyl (δ 195.5 ppm) and ester (δ 171.0 ppm) functionalities. Tautomeric forms (keto vs. enol) are identified via chemical shift splitting in the β-ketoester region .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL or SHELXL software) provides bond lengths, angles, and torsion angles, such as C–C distances (~1.50–1.54 Å) and dihedral angles between the aromatic ring and ester group (~110–125°) .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism in β-ketoesters like this compound?

Tautomerism introduces variability in peak splitting and chemical shifts. Methodological solutions include:

  • Variable Temperature NMR : Cooling the sample to –40°C slows tautomeric interconversion, simplifying splitting patterns.
  • Deuterium Exchange Experiments : Adding D2 _2O quenches enol tautomers, leaving only keto-form signals.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and simulate NMR spectra for direct comparison with experimental data .

Advanced: What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

Challenges include:

  • Disorder in Flexible Groups : The ethyl ester chain may exhibit positional disorder. Partial occupancy refinement in SHELXL and restraints on bond distances/angles improve model accuracy .
  • Twinned Crystals : High-resolution data (e.g., <1.0 Å) and twin law refinement (HKLF5 format in SHELXL) mitigate overlapping reflections .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for non-hydrogen atoms are refined to account for dynamic effects in the crystal lattice .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Respiratory Protection : For powder handling, employ NIOSH-approved P95 respirators to avoid inhalation of particulates .
  • Waste Disposal : Collect organic waste in approved containers to prevent drainage contamination. Avoid exposure to open flames due to potential ester decomposition .

Advanced: How does the electronic nature of the 4-methylphenyl substituent influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-donating methyl group at the para position increases electron density on the carbonyl carbon, reducing electrophilicity. This slows nucleophilic attack (e.g., by amines or alkoxides) compared to analogs with electron-withdrawing groups. Kinetic studies (monitored via 1H^1H NMR or IR) show a 2–3x decrease in reaction rates relative to nitro- or chloro-substituted derivatives. Computational studies (NBO analysis) correlate this with reduced partial positive charge on the carbonyl carbon (~+0.35 vs. +0.45 for nitro analogs) .

Advanced: What computational strategies are employed to predict the biological activity of this compound?

  • Docking Simulations : AutoDock Vina or Glide is used to model interactions with target enzymes (e.g., cyclooxygenase-2 or lipoxygenase), focusing on hydrogen bonding with the ester carbonyl and hydrophobic contacts with the 4-methylphenyl group.
  • QSAR Modeling : 2D descriptors (logP, polar surface area) and 3D pharmacophore maps predict bioavailability and anti-inflammatory potential .

Basic: What are the key differences in spectral data between this compound and its structural analogs?

  • Methyl Substitution : The 4-methyl group in the aromatic ring causes upfield shifts (~0.1–0.3 ppm) in adjacent protons compared to unsubstituted phenyl analogs.
  • Ester vs. Acid : Conversion to the carboxylic acid form eliminates the ethyl ester triplet (δ 1.17 ppm) and introduces a broad carboxyl proton peak (~δ 12 ppm) in 1H^1H NMR .

Advanced: How can researchers optimize reaction yields for derivatives of this compound in multi-step syntheses?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, catalyst loading, solvent polarity) identifies optimal conditions. For example, THF improves yields in SN2 reactions by stabilizing transition states.
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments to reaction stoichiometry .

Advanced: What mechanistic insights explain the regioselectivity observed in the C-acylation of this compound?

The β-ketoester’s enolate preferentially attacks the electrophilic carbonyl carbon of acylating agents due to:

  • Steric Effects : The 2-methyl group directs attack to the less hindered β-position.
  • Electronic Effects : Conjugation between the keto group and ester stabilizes the transition state. Isotopic labeling (e.g., 13C^{13}C-acyl chlorides) confirms the acylation site via 13C^{13}C NMR signal splitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-methyl-3-(4-methylphenyl)propanoate
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